molecular formula C15H15NO4S B6379103 4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol CAS No. 1261987-58-9

4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol

Cat. No.: B6379103
CAS No.: 1261987-58-9
M. Wt: 305.4 g/mol
InChI Key: JSKUVAGIXWWHLW-UHFFFAOYSA-N
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Description

4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol is an organic compound that features a phenolic group, a formyl group, and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, while the formyl group can participate in nucleophilic addition reactions. The dimethylsulfamoyl group may enhance the compound’s solubility and stability, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 4-(Methanesulfonyl)phenylboronic acid
  • 4-(Methylthio)phenylboronic acid

Uniqueness

4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol is unique due to the presence of both a formyl group and a dimethylsulfamoyl group on the same aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

3-(3-formyl-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-16(2)21(19,20)14-5-3-4-11(9-14)12-6-7-15(18)13(8-12)10-17/h3-10,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKUVAGIXWWHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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